molecular formula C15H15N3O3 B3406548 N'-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide CAS No. 331637-35-5

N'-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B3406548
CAS No.: 331637-35-5
M. Wt: 285.3 g/mol
InChI Key: SFBQGEFGAGEWSI-UHFFFAOYSA-N
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Description

“N’-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide” is an organic compound that features both aromatic and amide functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide” typically involves the following steps:

    Starting Materials: 4-methoxyaniline, 4-pyridinecarboxaldehyde, and ethylenediamine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under mild conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

“N’-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “N’-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide” would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methoxyphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide
  • N’-(4-methoxyphenyl)-N-[(pyridin-2-yl)methyl]ethanediamide

Uniqueness

The unique combination of the methoxyphenyl and pyridinyl groups in “N’-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide” may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-4-2-12(3-5-13)18-15(20)14(19)17-10-11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBQGEFGAGEWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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